molecular formula C13H8FN3O B2998876 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 878436-47-6

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2998876
CAS RN: 878436-47-6
M. Wt: 241.225
InChI Key: LGRBLPULEFUFEN-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 241.22 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, including this compound, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one method involves the addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical methods . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the compound’s reactivity .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines, including this compound, can undergo various chemical reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The nature of the substituents on the ligands and the anions of the copper salts can influence these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its linear formula (C13H8FN3O) and molecular weight (213.216) . Further analysis would require specific experimental data not provided in the retrieved papers.

Scientific Research Applications

Comprehensive Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Applications: The compound “this compound” belongs to a class of aromatic heterocycles known for their versatility in various research fields. Below is an analysis of potential applications based on the general characteristics of imidazo[1,2-a]pyrimidine derivatives.

Pharmaceutical Applications

Imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They have been explored for their potential in creating anti-cancer drugs and other therapeutic agents due to their structural characteristics and biological activity .

Material Science

These compounds are useful in material science because of their unique structural properties. They can be incorporated into materials that require specific molecular configurations for enhanced performance .

Optoelectronic Devices

The luminescent properties of imidazopyridine derivatives make them suitable for use in optoelectronic devices. Their ability to emit light can be harnessed in the development of new types of displays and lighting systems .

Sensors

Due to their reactive nature, these compounds can be used to develop sensors that detect various environmental or biological stimuli. Their sensitivity to changes in their surroundings makes them ideal for this purpose .

Imaging and Microscopy

Imidazopyridine derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties allow them to be used as markers or tracers in biological systems, providing valuable insights into cellular processes .

Mechanofluorochromism

Some imidazopyridine derivatives exhibit intriguing mechanofluorochromism properties, where they change color upon mechanical stimulation. This property can be utilized in developing smart materials that respond to physical changes .

Aggregation-Induced Emission (AIE)

These compounds have shown aggregation-induced emission (AIE) properties, which means they emit light when aggregated rather than in a dispersed state. This characteristic is beneficial for creating highly efficient light-emitting materials .

Future Directions

Future research could focus on further exploring the synthesis methods, functionalizations, and potential applications of this compound. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel imidazo[1,2-a]pyrimidine analogs with enhanced activities .

properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBLPULEFUFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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